An In-depth Technical Guide to 3-chloro-7-nitro-1H-indole (CAS: 165669-14-7)
An In-depth Technical Guide to 3-chloro-7-nitro-1H-indole (CAS: 165669-14-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-chloro-7-nitro-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By synthesizing data from established chemical literature and supplier information, this document details the compound's properties, a robust synthesis protocol, analytical characterization, and its potential applications, particularly in oncology.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in drug development, forming the core of numerous natural and synthetic biologically active molecules.[1] Its unique aromatic and electronic properties allow for diverse functionalization, leading to compounds with a wide array of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The introduction of a nitro group, as seen in 7-nitroindole derivatives, can significantly influence the compound's biological activity, often enhancing its efficacy in specific therapeutic areas.[2][3] The further addition of a halogen, such as chlorine at the 3-position, provides another point for modulating the molecule's physicochemical properties and target interactions. 3-chloro-7-nitro-1H-indole, therefore, represents a promising candidate for further investigation in drug discovery programs.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.
Key Properties
The key physicochemical properties of 3-chloro-7-nitro-1H-indole are summarized in the table below.
| Property | Value | Source |
| CAS Number | 165669-14-7 | [4] |
| Molecular Formula | C₈H₅ClN₂O₂ | [4] |
| Molecular Weight | 196.59 g/mol | [4] |
| Appearance | Yellow solid | |
| IUPAC Name | 3-chloro-7-nitro-1H-indole | [4] |
| InChI Key | QDGYVAQMPDTWIE-UHFFFAOYSA-N | |
| Storage Temperature | 0-8 °C |
Safety and Handling
As a laboratory chemical, 3-chloro-7-nitro-1H-indole should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis involves the regioselective chlorination of 7-nitroindole at the C3 position. The electron-rich nature of the indole ring makes the C3 position susceptible to electrophilic substitution.
Caption: Proposed synthesis of 3-chloro-7-nitro-1H-indole from 7-nitroindole.
Step-by-Step Experimental Protocol
This protocol is based on the selective chlorination of unprotected indoles using sulfuryl chlorofluoride.[5]
Materials:
-
7-nitroindole
-
Sulfuryl chlorofluoride (SO₂ClF)
-
Anhydrous dioxane or diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-nitroindole (1.0 equivalent) in anhydrous dioxane or diethyl ether.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add sulfuryl chlorofluoride (1.1 equivalents) to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-chloro-7-nitro-1H-indole.
Analytical Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the chloro substituent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (196.59 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.[1]
Applications in Research and Drug Development
Substituted nitroindoles have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology.
Potential as Anticancer Agents
Research on related 5-nitroindole derivatives has shown that these compounds can exert their anticancer effects through multiple mechanisms:[3]
-
Targeting c-Myc G-Quadruplexes: Some nitroindole derivatives have been shown to bind to and stabilize G-quadruplex DNA structures in the promoter region of the c-Myc oncogene, leading to the downregulation of its expression.[3]
-
Induction of Reactive Oxygen Species (ROS): These compounds can increase the intracellular concentration of ROS, leading to oxidative stress and subsequent cancer cell death.[3]
-
Cell Cycle Arrest: Nitroindole derivatives have been observed to induce cell cycle arrest, primarily in the sub-G1/G1 phase, in cancer cells.[3]
The 3-chloro-7-nitro-1H-indole scaffold represents a promising starting point for the development of novel anticancer agents with similar mechanisms of action.
Caption: Potential anticancer mechanisms of 3-chloro-7-nitro-1H-indole.
In Vitro Experimental Workflows
For researchers investigating the biological activity of 3-chloro-7-nitro-1H-indole, the following experimental workflows are recommended.
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Caption: Workflow for determining cytotoxicity using the MTT assay.
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with the compound.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Conclusion and Future Perspectives
3-chloro-7-nitro-1H-indole is a valuable chemical entity with significant potential in drug discovery, particularly in the development of novel anticancer therapeutics. Its synthesis is achievable through established chemical transformations, and its biological activity can be thoroughly investigated using standard in vitro assays. Further research into the precise molecular targets and mechanisms of action of this compound and its derivatives is warranted and could lead to the identification of new lead compounds for preclinical and clinical development.
References
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. (2023). [Link]
-
Supporting information for a chemical study. The Royal Society of Chemistry. [Link]
-
Synthesis and Characterization of Halo-Indole Derivatives Reveal Improved Therapeutic Agents for Treatment of Inflammations. Semantic Scholar. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. (2023). [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. (2023). [Link]
-
3-Chloro-1H-indole. PubChem. [Link]
-
Supporting Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. The Royal Society of Chemistry. [Link]
-
Nitrogen-interrupted halo-Prins/halo-Nazarov fragment coupling cascade for the synthesis of indolines. Chemical Science. The Royal Society of Chemistry. [Link]
-
3-chloro-7-nitro-1H-indole. PubChem. [Link]
-
The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. ACS Publications. [Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. PubMed Central. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. (2023). [Link]
-
Regioselective Synthesis of 3-Nitroindoles Under N. Scribd. [Link]
- Processes for production of indole compounds.
- Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
-
Mass spectral studies of nitroindole compounds. TSI Journals. (2010). [Link]
-
Indole. NIST WebBook. National Institute of Standards and Technology. [Link]
-
United States Patent Office. Googleapis.com. [Link]
-
C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. PMC. NIH. [Link]
- 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.
-
SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles. Organic Chemistry Portal. [Link]
-
Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Patentin.com. [Link]
-
Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. eScholarship. (2024). [Link]
-
Directed C3-Alkoxymethylation of Indole via Three-Component Cascade Reaction. PubMed. [Link]
-
InCl3/NaClO: A reagent for allylic chlorination of terminal olefins. ResearchGate. (2025). [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-chloro-7-nitro-1H-indole | C8H5ClN2O2 | CID 11622503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles [organic-chemistry.org]
